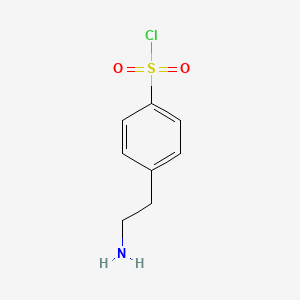
4-(2-Aminoethyl)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminoethyl)benzene-1-sulfonyl chloride is a chemical compound known for its role as a serine protease inhibitor. It is a water-soluble, irreversible inhibitor that is widely used in biochemical research. The compound has a molecular formula of C8H10ClNO2S and a molecular weight of 239.7 g/mol .
Méthodes De Préparation
The synthesis of 4-(2-Aminoethyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(2-Aminoethyl)benzene-1-sulfonyl fluoride with hydrochloric acid. This reaction is carried out under controlled conditions to ensure the purity and stability of the final product . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness.
Analyse Des Réactions Chimiques
4-(2-Aminoethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-(2-Aminoethyl)benzenesulfonic acid.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(2-Aminoethyl)benzene-1-sulfonyl chloride is extensively used in scientific research due to its ability to inhibit serine proteases. Some of its applications include:
Biochemistry: It is used to study the inhibition of enzymes such as chymotrypsin, trypsin, and thrombin.
Industry: It is used in the purification of proteins to prevent degradation during the purification process.
Mécanisme D'action
The compound exerts its effects by covalently modifying the hydroxyl group of serine residues in the active site of serine proteases. This modification forms a stable sulfonyl enzyme derivative, thereby inhibiting the enzyme’s activity. The molecular targets include enzymes such as chymotrypsin, trypsin, and thrombin .
Comparaison Avec Des Composés Similaires
4-(2-Aminoethyl)benzene-1-sulfonyl chloride is similar to other serine protease inhibitors such as phenylmethanesulfonyl fluoride (PMSF) and diisopropylfluorophosphate (DFP). it is more stable at low pH values compared to PMSF and has a lower toxicity compared to DFP . This makes it a preferred choice in various biochemical applications.
Similar Compounds
- Phenylmethanesulfonyl fluoride (PMSF)
- Diisopropylfluorophosphate (DFP)
- 4-(2-Aminoethyl)benzenesulfonyl fluoride
Propriétés
IUPAC Name |
4-(2-aminoethyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c9-13(11,12)8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHLCXQYEVKVFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
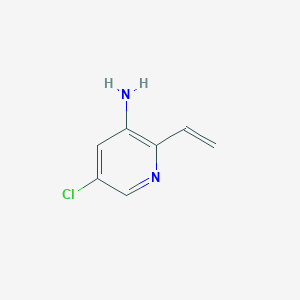
![6-Methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12960767.png)
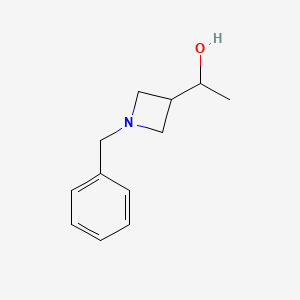
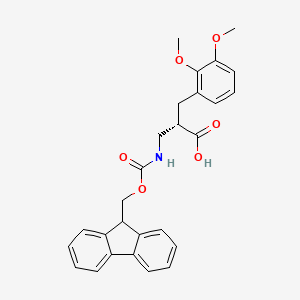
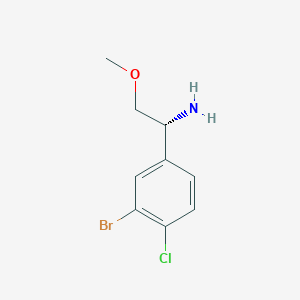
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine](/img/structure/B12960797.png)
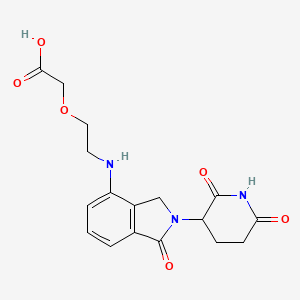
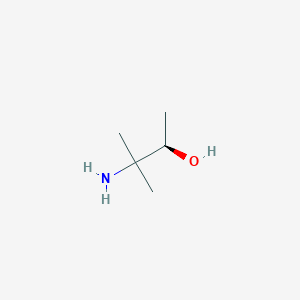
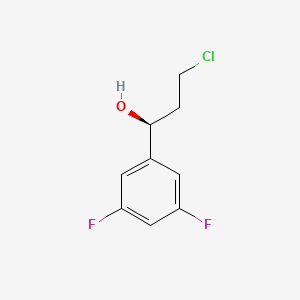
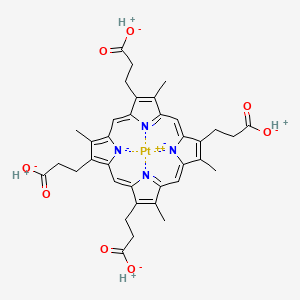
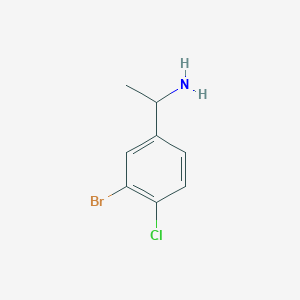
![7-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12960827.png)
![4-Hydroxybenzo[h]quinolin-2(1H)-one](/img/structure/B12960829.png)
![tert-butyl (5R)-5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate;13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12960835.png)
